molecular formula C15H21N5O2 B14442825 N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine CAS No. 74838-84-9

N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine

Cat. No.: B14442825
CAS No.: 74838-84-9
M. Wt: 303.36 g/mol
InChI Key: CAKBEMYCCHKGSU-RYUDHWBXSA-N
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Description

N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a guanidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may also inhibit certain enzymes, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other guanidine derivatives and piperazine-based compounds. Examples are guanidine hydrochloride and N,N’-disubstituted guanidines .

Uniqueness: What sets N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine apart is its unique combination of a benzyl-substituted piperazine ring and a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

74838-84-9

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

2-[3-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C15H21N5O2/c16-15(17)18-8-4-7-11-13(21)20-12(14(22)19-11)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,19,22)(H,20,21)(H4,16,17,18)/t11-,12-/m0/s1

InChI Key

CAKBEMYCCHKGSU-RYUDHWBXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CCCN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCN=C(N)N

Origin of Product

United States

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